4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.53 g/mol. This compound is characterized by the presence of a benzene ring substituted with bromine, fluorine, and methoxy groups, as well as a sulfonyl chloride functional group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride exerts its effects depends on the specific application. In general, the compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to its specific combination of substituents on the benzene ring and the presence of the sulfonyl chloride group. Similar compounds include:
4-Bromo-2-methoxybenzene-1-sulfonyl chloride: Lacks the fluorine atom.
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Lacks the bromine atom.
2-Methoxybenzene-1-sulfonyl chloride: Lacks both the bromine and fluorine atoms.
These compounds differ in their reactivity and the types of products they form, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)5(10)3-7(6)14(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNHVWVWOIQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-74-5 | |
Record name | 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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